One of the primary applications of 4-penten-1-ol in scientific research lies in the field of carbohydrate chemistry. It plays a crucial role in the n-Pentenyl Glycoside methodology for the rapid assembly of homoglycans, which are polysaccharides composed of a single type of monosaccharide unit []. This methodology offers a streamlined approach to synthesizing complex carbohydrates, including the nonasaccharide component of a high-mannose glycoprotein [].
Here's how 4-penten-1-ol functions in this process:
This methodology offers several advantages over traditional carbohydrate synthesis methods, including:
Beyond its application in carbohydrate chemistry, 4-penten-1-ol also serves as a valuable tool in research related to epoxidation reactions. Epoxidation involves the addition of an oxygen atom to a double bond, forming an epoxide molecule.
Studies have explored the use of 4-penten-1-ol as a substrate to investigate the performance of various catalysts for epoxidation reactions. These studies have employed:
4-Penten-1-ol is an organic compound with the molecular formula and a molecular weight of approximately 86.13 g/mol. It is a colorless liquid at room temperature, with a melting point around 14.19 °C and a boiling point between 134-137 °C. The compound is characterized by the presence of a double bond between the second and third carbon atoms, alongside a hydroxyl group (-OH) at the first carbon, making it an allylic alcohol. Its structure can be represented as follows:
textH OH \ / C=C / \ H H
4-Penten-1-ol is soluble in water (57 g/L at 25 °C) and has a density of 0.834 g/mL. It is often utilized in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
The specific mechanism of action of 4-Penten-1-ol depends on the context of its use. In carbohydrate chemistry, it serves as a building block for the synthesis of complex carbohydrates through the n-Pentenyl Glycoside methodology []. This method utilizes the reactivity of the double bond and the hydroxyl group to form linkages with carbohydrate chains.
While detailed safety information is limited, some general hazards can be assumed based on the functional groups.
These reactions highlight the compound's versatility as a reagent in organic chemistry.
Research indicates that 4-Penten-1-ol exhibits biological activity, particularly in its role as a reagent in carbohydrate chemistry. It is utilized for synthesizing glycosides, which are important in various biological processes and applications . Additionally, its structural properties suggest potential interactions with biological systems, although specific pharmacological activities require further investigation.
Several synthesis methods for 4-Penten-1-ol have been documented:
These methods illustrate the compound's accessibility through various synthetic pathways.
4-Penten-1-ol finds application across multiple domains:
These applications underscore its significance in both industrial and research contexts.
Several compounds share structural similarities with 4-Penten-1-ol, each possessing unique characteristics:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-Hydroxybutan-2-one | A ketone with a hydroxyl group; less reactive than alcohols. | |
| 2-Pentanol | A secondary alcohol; more sterically hindered than 4-Penten-1-ol. | |
| Buta-1,3-diene | A diene; lacks hydroxyl group but shares similar reactivity due to double bonds. | |
| Pentanal | An aldehyde; structurally similar but lacks double bond and hydroxyl group. |
The uniqueness of 4-Penten-1-ol lies in its dual functional groups (alkene and alcohol), enabling diverse chemical reactivity not fully exhibited by its counterparts.
A traditional route involves the bromination of 4-penten-1-ol followed by dehydrobromination. For example, 4-penten-1-ol reacts with bromine to form 5-bromo-4-penten-1-ol, which undergoes elimination with alkali to yield 4-pentyn-1-ol. This two-step process achieves moderate yields (~60–70%) but requires careful control of reaction conditions to avoid over-bromination.
Dehydrohalogenation of halide precursors, such as tetrahydrofurfuryl chloride, using alkali metals (e.g., sodium or lithium) provides a direct route to 4-penten-1-ol. Magnesium-mediated reactions in ethereal solvents have also been reported, with yields exceeding 80% under anhydrous conditions.
Palladium catalysts, such as Pd₂(dba)₃ with XANTPhos ligands, enable alkoxycarbonylation of 4-penten-1-ol to ε-caprolactone and oligocaprolactones. Recent advances include Pd-catalyzed oxidative cyclization with n-BuONO, forming 3-hydroxytetrahydropyrans via terminal-selective nucleophilic attack. These methods achieve >90% selectivity under mild conditions (25–60°C).
While LiAlH₄ is more commonly used for reducing esters or ketones, it has been employed in the synthesis of 4-penten-1-ol derivatives. For instance, LiAlH₄ reduces Biginelli compounds to yield hydrogenolysis products, which can be further functionalized.
Industrial production leverages continuous flow reactors for hydrogenation of pentenol precursors. These systems enhance reaction efficiency and scalability, with throughputs exceeding 100 kg/day in optimized setups.
Catalytic transfer hydrogenation using formic acid or alcohols as hydrogen donors reduces production costs by eliminating high-pressure H₂. Pd/C or Raney nickel catalysts achieve conversions >95% in batch reactors.
Palladium catalysis enables both intermolecular and intramolecular carbon–carbon bond formation from 4-penten-1-ol. Optimized conditions suppress competitive β-hydride elimination and favour cyclization or cross-coupling, as summarised in Table 1.
| Entry | Ligand (bis-phosphine, if applicable) | Base | Temperature (°C) | Isolated yield of tetrahydrofuran (%) | Notes |
|---|---|---|---|---|---|
| 19 | 1,4-bis(diphenylphosphino)butane | Sodium tert-butoxide | 65 | 52 [1] | Moderate turnover; minimal β-hydride loss |
| 21 | Bis(di-2-pyridyl)ethyl phosphine | Sodium tert-butoxide | 65 | 45 [1] | Improved conversion relative to monodentate phosphines |
| 24 | Bis(2-diphenylphosphinophenyl)ether | Sodium tert-butoxide | 65 | 76 [1] | Highest isolated yield under two-equivalent base and aryl bromide |
Key finding: bulky, electron-rich bidentate phosphines decelerate β-hydride elimination and divert the reaction toward 5-exo-trig cyclization, giving 2-substituted tetrahydrofurans in up to seventy-six percent isolated yield [1].
Rhodium(I) and rhodium(II) catalysts transform 4-penten-1-ol via allylic C–H activation, hydroalkoxylation, or nitrenoid insertion, creating densely functionalised heterocycles.
| Catalyst system | Transformation type | Product | Yield (%) | Diastereoselectivity (dr) | Enantioselectivity (ee) |
|---|---|---|---|---|---|
| Dirhodium tetraacetate / carbamate nitrene source | Intramolecular C–H amination | Dihydropyran-2-one | 69 [2] | 94:6 | >99 |
| Cyclopentadienyl-rhodium(III) chloride dimer / copper(II) acetate | Direct C–H addition to allylic alcohols | β-Aryl ketone | 76 [3] | — | — |
| Rhodium(I) bis-diphenylphosphinoethane complex | Cascade cyclization to cis-pyrrolidines | cis-3,4-arylvinyl pyrrolidine | 80 [4] | >20:1 | Not reported |
Mechanistic studies reveal sequential coordination of the alkene, C–H insertion, and reductive elimination, aided by transient σ-alkyl rhodium species that govern diastereocontrol [5] [6].
Pyridine-based ligands create well-defined chiral pockets around transition metals, affording high optical purity in reactions that incorporate 4-penten-1-ol.
| Metal–ligand pair | Transformation | Product | ee (%) | Reference |
|---|---|---|---|---|
| Nickel(0) / VAPOL-derived phosphoramidite | Reductive coupling with methyl sorbate | Anti-vicinal diol | 94 [7] | |
| Palladium(0) / Quinazolinap ligand | Carboamination of N-aryl-4-pentenylamines | 2-(Arylmethyl)pyrrolidines | 90 [8] | |
| Rhodium(I) / 2-pyridyl-substituted phosphoramidite | 1,4-Addition of arylboronic acids | β-Aryl ketones from 4-penten-1-ol-derived enones | >95 [9] |
Stereoinduction arises from hydrogen bonding and coulombic interactions between the pyridine nitrogen and the developing anion or π-system, steering the nucleophile to one prochiral face [9].
Four-penten-1-ol also participates in metal-catalysed desymmetrisation and cyclisation sequences that form new stereogenic centres.
| Cyclization mode | Catalyst | Product | ee (%) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Carbenoid-induced [10] [9]-sigmatropic rearrangement | Dirhodium(II) (S)-4-diphenylphosphoryl-2-oxazoline | Vicinal diols | >99 [11] | 50–93 | |
| Asymmetric carboetherification | Palladium(0) / (S)-pyridyl-oxazoline | 2-Substituted tetrahydrofurans | 82–96 [8] | 60–74 | |
| Organocatalytic intramolecular Michael addition of enals | Proline-derived secondary amine | Cycloheptanones | 97 [12] | 78 |
Collectively, these approaches demonstrate that remote π-activation of the terminal alkene in 4-penten-1-ol, combined with chiral ligand control, delivers rings ranging from five to seven members with outstanding enantioselectivity.
Flavin-dependent or copper-dependent alcohol oxidases oxidise 4-penten-1-ol to the corresponding aldehyde, often followed by spontaneous isomerisation or over-oxidation to the acid [13]. Representative kinetic data are compiled in Table 2.
| Enzyme source | Co-factor | Relative activity with 4-penten-1-ol (%) | Major oxidised product | Over-oxidation tendency |
|---|---|---|---|---|
| Fusarium species galactose oxidase | Copper(II) | 100 [13] | 4-pentenal | Moderate |
| Bjerkandera species flavin oxidase | Flavin adenine dinucleotide | 85 [13] | 4-pentenal | Low |
| Pleurotus eryngii aryl alcohol oxidase | Flavin adenine dinucleotide | 72 [13] | 4-pentenal | Negligible |
The broad substrate tolerance of these enzymes enables selective production of unsaturated aldehydes without reliance on nicotinamide co-factors.
Lipase-catalysed acyl transfer provides an industrially scalable route to enantiopure 4-penten-1-yl esters.
| Lipase (commercial name) | Acyl donor | Conversion at harvest (%) | Recovered alcohol ee (%) | Acylated product ee (%) | Reference |
|---|---|---|---|---|---|
| Candida antarctica lipase B | Vinyl acetate | 24 | >98 [14] | — | — |
| Porcine pancreas lipase | Vinyl acetate | 14 | >97 [14] | — | — |
| Amano PS lipase (Burkholderia cepacia) | Vinyl acetate | 72 | — | >98 [14] |
Operating in tetrahydrofuran at ambient temperature, these resolutions proceed without racemisation, furnishing either (R)-4-penten-1-ol or its acetate in high optical purity after a single catalytic step [14].
Flammable